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Abstract

Tris(2-ethylhexyl)amine (TEHA) is a tertiary amine utilized in various industrial applications,
including as a component in the synthesis of materials used in pharmaceutical manufacturing
and packaging systems.[1] As a potential leachable or extractable, its presence in a final drug
product must be monitored to ensure patient safety and product quality.[2] The analysis of
TEHA presents a challenge due to its non-polar nature and lack of a significant UV
chromophore, making detection by standard HPLC-UV methods difficult.[3] This application
note provides detailed protocols for the robust and sensitive quantification of TEHA using Gas
Chromatography-Mass Spectrometry (GC-MS) and an alternative method using High-
Performance Liquid Chromatography coupled with a universal detector. These methods are
designed for researchers, quality control analysts, and drug development professionals.
Furthermore, a comprehensive guide to method validation, grounded in the principles of ICH
Q2(R1), is presented to ensure the suitability and reliability of the analytical procedures.[4]

Introduction: The Rationale for TEHA Quantification

Tris(2-ethylhexyl)amine is a high molecular weight, viscous liquid with very low solubility in
water.[5][6] In the pharmaceutical context, it is most relevant as a potential leachable, a
compound that can migrate from container closure systems, tubing, or other plastic
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components into the drug product over its shelf life.[7] The presence of such impurities, even at
trace levels, can impact the drug product's efficacy and, more importantly, pose a safety risk to
the patient. Regulatory bodies therefore require rigorous studies to identify and quantify any
such leachables.[2]

The primary analytical challenge with TEHA is its molecular structure. Lacking a UV-absorbing
aromatic ring or conjugated system, it is essentially invisible to the most common HPLC
detector, the UV-Vis spectrophotometer.[3] Therefore, methods must be employed that do not
rely on the analyte's chromophoric properties. Gas chromatography is an ideal technique for
volatile and semi-volatile compounds like TEHA, and coupling it with a mass spectrometer
provides definitive identification and sensitive quantification.[5][8] For laboratories where GC is
not ideal or for orthogonal confirmation, HPLC with a universal detector such as a Charged
Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) offers a powerful
alternative.[3]

This guide provides the foundational protocols to establish a reliable analytical workflow for
TEHA, from sample preparation to final validation, ensuring data integrity and regulatory
compliance.

Method 1: Gas Chromatography-Mass Spectrometry
(GC-MS)

Principle of the Method

This method is the preferred approach for its high specificity and sensitivity. Samples are
prepared via solvent extraction to isolate TEHA from the sample matrix. The extract is injected
into the GC, where TEHA is volatilized and separated from other components on a capillary
column. The separated analyte then enters the mass spectrometer, where it is ionized and
fragmented. The resulting mass spectrum provides a unique fingerprint for unambiguous
identification, while the signal intensity of a specific ion is used for precise quantification.

Experimental Protocol: Sample Preparation

The choice of sample preparation depends on the matrix. The following protocols address both
solid and liquid samples.
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A. Extraction from Solid Matrix (e.g., Polymer Tubing, Container Closure)

Sample Comminution: Cut the solid sample material into small pieces (e.g., 1 cm squares) to
maximize the surface area for extraction.[9]

Weighing: Accurately weigh approximately 500 mg of the comminuted sample into a clean
glass vial.

Solvent Addition: Add 10 mL of a suitable extraction solvent. Dichloromethane or hexane are
excellent choices due to their polarity matching that of TEHA.[9]

Extraction: Tightly cap the vial and sonicate for 60 minutes at room temperature.[9] Following
sonication, allow the sample to stand at 40°C for 24 hours to simulate exaggerated storage
conditions.

Filtration: Allow the vial to cool to room temperature. Filter the extract through a 0.22 um
PTFE syringe filter into a GC autosampler vial. The PTFE filter is chosen for its compatibility
with organic solvents.

Internal Standard (Optional but Recommended): For improved precision, spike the final
extract with an appropriate internal standard (e.g., Tri-n-octylamine) at a known
concentration.

B. Extraction from Liquid Matrix (e.g., Aqueous Drug Product)

Sample Measurement: Pipette 5 mL of the liquid drug product into a 15 mL glass centrifuge
tube.

Solvent Addition: Add 5 mL of hexane to the tube.

Liquid-Liquid Extraction (LLE): Cap the tube and vortex vigorously for 2 minutes to facilitate
the partitioning of the non-polar TEHA from the aqueous phase into the organic hexane layer.

Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean
separation of the aqueous and organic layers.
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o Sample Collection: Carefully transfer the upper organic (hexane) layer into a GC
autosampler vial using a glass Pasteur pipette. Avoid transferring any of the lower aqueous
phase.

Visualization: GC-MS Workflow
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Caption: Workflow for Sample Preparation and GC-MS Analysis of TEHA.
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Instrumental Parameters & Data Analysis
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Parameter

Recommended Setting

Rationale

Gas Chromatograph

Agilent 8890 GC or equivalent

Provides robust and

reproducible performance.

Mass Spectrometer

Agilent 5977B MSD or

equivalent

Offers high sensitivity and

specificity.

GC Column

Agilent J&W DB-5ms, 30 m x
0.25 mm, 0.25 ym

A low-polarity column ideal for

separating non-polar amines.

Maximizes sensitivity for trace-

Injection Mode Splitless )

level analysis.

Ensures complete vaporization
Inlet Temperature 280°C of TEHA without thermal

degradation.

Inert carrier gas providing
Carrier Gas Helium good chromatographic

efficiency.

) Standard flow for this column

Flow Rate 1.0 mL/min (Constant Flow)

dimension.

Oven Program

100°C (hold 1 min), ramp at
20°C/min to 320°C (hold 5

min)

The temperature ramp allows
for separation from lighter
contaminants, while the high
final temperature ensures

TEHA elutes in a reasonable

time.

MS Source Temp. 230°C Standard source temperature.
Standard quadrupole

MS Quad Temp. 150°C

temperature.

Acquisition Mode

Scan (m/z 50-500) for
identification; SIM for

quantification

Full scan is used to confirm the
identity of TEHA by its
fragmentation pattern.
Selected lon Monitoring (SIM)

of characteristic ions (e.g., m/z
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242, 353) significantly
increases sensitivity for

quantification.

Data Analysis: A calibration curve is constructed by analyzing a series of TEHA standards of
known concentrations. The peak area of the target quantification ion is plotted against
concentration. The concentration of TEHA in the unknown samples is then calculated from this
curve.

Method 2: HPLC with Charged Aerosol Detection
(HPLC-CAD)

Principle of the Method

This method is an excellent alternative to GC-MS. It leverages a universal detector that does
not require the analyte to have a chromophore. The HPLC column effluent is passed into the
CAD, where it is first nebulized into fine droplets. The mobile phase is then evaporated, leaving
behind dried analyte particles. These particles are charged by a corona discharge and the total
charge is measured by an electrometer. The resulting signal is proportional to the mass of the
analyte.

Experimental Protocol: Sample Preparation

Sample preparation for HPLC is often simpler, especially for liquid samples.

o Sample Dilution: Based on the expected concentration of TEHA, dilute the sample with a
suitable solvent. The diluent should be miscible with the mobile phase; a 50:50 mixture of
acetonitrile and water is often a good starting point.

« Filtration: Filter the diluted sample through a 0.22 um nylon or PTFE syringe filter into an
HPLC autosampler vial to remove any particulates that could damage the column or
instrument.

Visualization: HPLC-CAD Workflow
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Caption: Workflow for Sample Preparation and HPLC-CAD Analysis of TEHA.
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Instrumental Parameters & Data Analysis

Parameter

Recommended Setting

Rationale

HPLC System

Thermo Scientific Vanquish or

equivalent

A modern UHPLC/HPLC
system ensures low baseline

noise and precise gradients.

Charged Aerosol Detector

Universal detector providing a

Detector response proportional to
(CAD)
analyte mass.
) A robust, general-purpose C18
Waters XBridge C18, 4.6 x 150 i )
HPLC Column column suitable for separating

mm, 3.5 um

non-polar compounds.

Mobile Phase A

0.1% Formic Acid in Water

The acid modifier helps to
improve peak shape for

amines.

Mobile Phase B

0.1% Formic Acid in

The organic solvent for elution.

Acetonitrile
) Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
) The gradient ensures that the
] 60% B to 100% B over 10 min, ] )
Gradient highly non-polar TEHA is

hold at 100% B for 5 min

eluted from the C18 column.

Elevated temperature reduces

Column Temp. 40°C mobile phase viscosity and
can improve peak shape.
Injection Volume 10 pL A typical injection volume.

CAD Settings

Evaporation Temp: 35°C,
Nebulizer: N2 at 35 psi

Settings should be optimized
for the specific mobile phase
and flow rate to ensure
complete evaporation without
losing the semi-volatile

analyte.
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Data Analysis: Similar to the GC-MS method, a calibration curve is generated from standards of
known concentration. The peak area from the CAD is plotted against concentration to
determine the amount of TEHA in unknown samples.

Analytical Method Validation Protocol (per ICH
Q2(R1))

Once a method is developed, it must be validated to demonstrate its suitability for the intended
purpose.[10][11] The following outlines the key experiments based on the International Council
for Harmonisation (ICH) Q2(R1) guideline.[4][12]
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Typical Acceptance

Parameter Protocol Summary .
Criteria
No interfering peaks should be
observed at the retention time
Analyze a blank sample ) )
o of TEHA in the blank matrix.
(matrix without analyte), a
o The method must be able to
Specificity TEHA standard, and a sample ]
) ) ) unequivocally assess the
of the matrix spiked with _
analyte in the presence of
TEHA.
components that may be
expected to be present.
Prepare and analyze at least
five standards at different Plot peak area vs.
) ) concentrations spanning the concentration. The correlation
Linearity .
expected range (e.g., 50% to coefficient (r?) should be =
150% of the target 0.995.
concentration).
The range is established by
confirming that the method has
R acceptable accuracy, The specified range is suitable
ange
J precision, and linearity within for the intended application.
the lower and upper
concentration limits.
Analyze a minimum of nine
determinations over at least
, The percent recovery should
three concentration levels o
be within 98.0% to 102.0% for
Accuracy (e.g., 80%, 100%, 120% of
o ] an assay, or 80.0% to 120.0%
target). This is typically done ) )
. . for a low-level impurity.
by spiking the sample matrix
with known amounts of TEHA.
Precision Repeatability: Analyze a The Relative Standard

minimum of six replicate
preparations of the same
sample at 100% of the target
concentration on the same

day, with the same analyst and

Deviation (RSD) should be <
2.0% for an assay, or < 10.0%

for a low-level impurity.
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instrument. Intermediate
Precision: Repeat the
experiment on a different day,
with a different analyst, and/or

on a different instrument.

The lowest concentration of
TEHA that can be reliably
quantified with acceptable
o o precision and accuracy. It can Signal-to-Noise ratio is
Limit of Quantitation (LOQ) ) ) ]
be determined by analyzing a typically = 10.
series of low-concentration
samples and finding the point

where the RSD is < 10%.

The lowest concentration of

. . Signal-to-Noise ratio is
Limit of Detection (LOD) TEHA that can be detected but

typically = 3.
not necessarily quantified. ypicaly

Intentionally make small

variations to the method ]
The results should remain

parameters (e.g., GC oven )
unaffected by the minor

temperature +2°C, HPLC flow o )

Robustness ] ) variations, demonstrating the
rate +0.1 mL/min, mobile o ]
N method's reliability during
phase composition £2%) and
] normal use.
assess the impact on the

results.

Conclusion

The accurate determination of Tris(2-ethylhexyl)amine is critical in ensuring the safety and
quality of pharmaceutical products where it may be present as a leachable or extractable. The
GC-MS method offers the highest degree of certainty and sensitivity, making it the primary
recommended technique. The HPLC-CAD method provides a robust and valuable orthogonal
approach. Both protocols, when properly validated according to ICH Q2(R1) guidelines, will
yield reliable and defensible data suitable for regulatory submission and quality control. The
choice between methods will depend on the specific laboratory instrumentation, sample matrix,
and desired sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b109123?utm_src=pdf-custom-synthesis
https://products.basf.com/global/en/ci/tris-2-ethylhexyl-amine
https://pqri.org/wp-content/uploads/2017/02/3-TWRobison.pdf
https://www.researchgate.net/post/We_are_looking_for_an_HPLC_method_for_determination_of_tertiary_amines_specifically_Tris2-ethylhexylamine_TEHADoes_any_one_have_any_leads
https://www.fda.gov/media/152208/download
https://www.lyzhongdachem.com/product/tri-2-ethyihexylamine-cas1860-26-0/
https://www.lyzhongdachem.com/product/tri-2-ethyihexylamine-cas1860-26-0/
https://alkylamines.com/product/tris-2-ethylhexylamine-tris2eha/
https://alkylamines.com/product/tris-2-ethylhexylamine-tris2eha/
https://grupobiomaster.com/wp-content/uploads/2021/08/1112.pdf
https://ccsknowledge.com/wp-content/uploads/2025/01/Gas-Chromatography-Report-1.pdf
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/FP_252_6205c7feb6/FP-252.pdf
https://www.slideshare.net/slideshow/ich-q2-analytical-method-validation/68242229
https://mpl.loesungsfabrik.de/en/english-blog/method-validation/method-categories
https://www.ich.org/page/quality-guidelines
https://www.benchchem.com/product/b109123#analytical-methods-for-the-determination-of-tris-2-ethylhexyl-amine-concentration
https://www.benchchem.com/product/b109123#analytical-methods-for-the-determination-of-tris-2-ethylhexyl-amine-concentration
https://www.benchchem.com/product/b109123#analytical-methods-for-the-determination-of-tris-2-ethylhexyl-amine-concentration
https://www.benchchem.com/product/b109123#analytical-methods-for-the-determination-of-tris-2-ethylhexyl-amine-concentration
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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